Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Overview
Description
“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a derivative of cyclohexane, which is a six-membered ring compound . It has an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to it . The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, cyclohexane derivatives can be obtained via diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation .
Molecular Structure Analysis
The molecular structure of “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” would likely feature a six-membered cyclohexane ring, with a methyl ester group and an amine group attached to different carbon atoms . The exact positions of these groups would depend on the specific synthesis process.
Chemical Reactions Analysis
Cyclohexane derivatives can undergo a variety of chemical reactions. For instance, they can participate in E2 elimination reactions, where a strong base removes two substituents, resulting in an alkene . The specific reactions that “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can undergo would depend on the conditions and reagents present .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility . These properties for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found in the search results.
Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a type of heterocyclic compound. Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and also their synthetic utility. Such compounds have a wide range of uses in the field of medicinal chemistry .
Application in Organic Chemistry
Summary of the Application
“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can be used in organic chemistry reactions. For instance, it can react with hydrogen bromide .
Methods of Application
The reaction involves protonation of the compound, which results in a secondary cation. A 1,2 hydride shift then converts this into a more stable tertiary cation. The nucleophile Br- can add from both sides of the cation, yielding the major product .
Results or Outcomes
The major product of the reaction is a brominated compound. Depending on the reaction conditions, minor products may arise from the addition of Br- to the secondary cation, or from elimination reactions .
Use in the Preparation of Other Compounds
Summary of the Application
“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can be used in the preparation of other compounds. For example, it can be used in the preparation of (1R, 2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol .
Future Directions
While specific future directions for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, research in the field of cyclohexane derivatives is ongoing. These compounds have potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry .
properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472063 | |
Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
CAS RN |
267230-45-5 | |
Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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